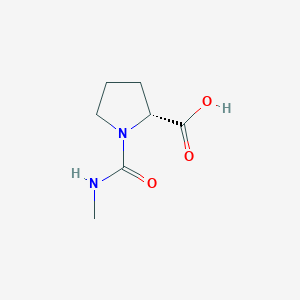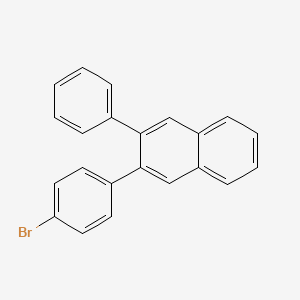
2-(4-Bromophenyl)-3-phenylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-3-phenylnaphthalene is an organic compound characterized by a naphthalene core substituted with a 4-bromophenyl group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-3-phenylnaphthalene typically involves a Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 4-bromophenylboronic acid and 3-phenylnaphthalene-2-boronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 100°C) to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Bromophenyl)-3-phenylnaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride for more selective reductions.
Major Products:
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include partially or fully hydrogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-3-phenylnaphthalene has several applications in scientific research:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated structure.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Biological Studies: Utilized in studies involving molecular interactions and binding affinities with biological targets.
Industrial Applications: Employed as an intermediate in the synthesis of more complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-3-phenylnaphthalene depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .
Comparación Con Compuestos Similares
2-Phenyl-3-phenylnaphthalene: Lacks the bromine substituent, resulting in different reactivity and applications.
4-Bromophenyl-1-naphthalene: Similar structure but different substitution pattern, affecting its chemical properties and uses.
3-(4-Bromophenyl)-2-naphthol:
Uniqueness: 2-(4-Bromophenyl)-3-phenylnaphthalene is unique due to the presence of both a bromine atom and a phenyl group on the naphthalene core. This combination imparts specific electronic and steric properties, making it valuable for targeted applications in materials science and medicinal chemistry.
Propiedades
Fórmula molecular |
C22H15Br |
|---|---|
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-3-phenylnaphthalene |
InChI |
InChI=1S/C22H15Br/c23-20-12-10-17(11-13-20)22-15-19-9-5-4-8-18(19)14-21(22)16-6-2-1-3-7-16/h1-15H |
Clave InChI |
JRIATTNNBOCKQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3h)-trione](/img/structure/B12930936.png)
![1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine](/img/structure/B12930937.png)
![1-Ethyl-2-{[4-(methylsulfanyl)phenoxy]methyl}-5-nitro-1H-imidazole](/img/structure/B12930945.png)

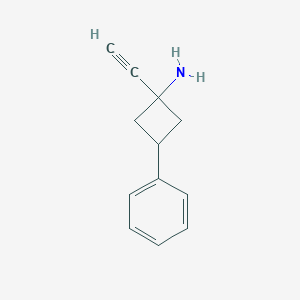
![3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12930960.png)
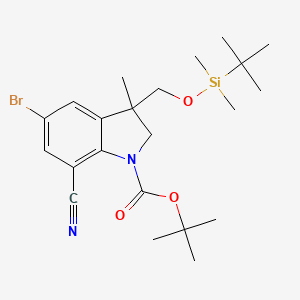
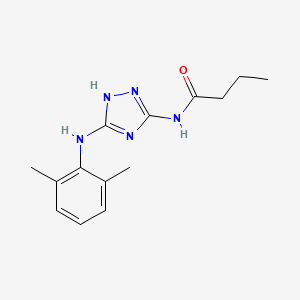

![6-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3(12),4(9),5(25),10,14,16(24),21-nonaen-7-yl)hexanoic acid](/img/structure/B12930986.png)
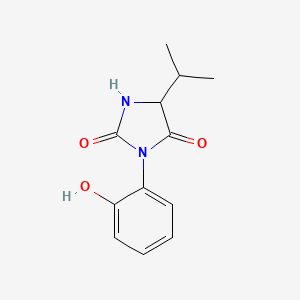
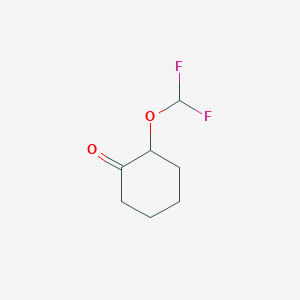
![1-[2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]imidazol-1-yl]ethanone](/img/structure/B12931014.png)
